Ethoheptazine is a synthetic opioid analgesic belonging to the phenazepane family, first synthesized in the 1950s. It is marketed under the trade name Zactane and has been utilized primarily for its analgesic properties. Ethoheptazine acts on the central nervous system to alleviate pain and is classified as a potent opioid receptor agonist, particularly targeting mu-opioid receptors, which play a critical role in pain modulation.
Ethoheptazine is derived from the phenazepine class of compounds, which are known for their analgesic effects. The compound's chemical structure includes an ethyl group attached to a 1-methyl-4-phenylazepane backbone, making it distinct within its class. Its chemical identifiers include the CAS number 6700-56-7 and the InChI Key KCVHFFSPDODYOG-UHFFFAOYSA-N, which are essential for its identification in scientific literature and databases.
Ethoheptazine is synthesized through several methods, with one common approach involving the reaction of 1-methyl-4-phenylazepane with ethyl chloroformate. This reaction typically occurs under controlled conditions to yield ethyl 1-methyl-4-phenylazepane-4-carboxylate, which is then converted into Ethoheptazine citrate. The synthesis process can be summarized as follows:
The synthesis can also involve various purification steps, including recrystallization to isolate the final product effectively .
The molecular formula of Ethoheptazine is , with a molecular weight of approximately 261.36 g/mol. The structure features a phenyl ring attached to an azepane ring, contributing to its pharmacological properties. Key structural data include:
The three-dimensional conformation of Ethoheptazine allows it to effectively interact with opioid receptors in the brain and spinal cord .
Ethoheptazine undergoes several chemical reactions that are crucial for its functionality and potential modifications:
These reactions can lead to various derivatives that may enhance or modify the analgesic properties of Ethoheptazine .
The mechanism of action for Ethoheptazine involves binding to mu-opioid receptors located in the brain and spinal cord. This interaction initiates a cascade of intracellular events that lead to decreased perception of pain. Specifically, Ethoheptazine inhibits the release of neurotransmitters involved in pain signaling pathways, thereby providing analgesic effects similar to those seen with other opioid medications.
Data from studies indicate that Ethoheptazine significantly reduces pain responses in various animal models, demonstrating its efficacy at doses ranging from 12.5 mg/kg to 25 mg/kg .
Ethoheptazine exhibits specific physical and chemical properties that are relevant for its application:
Property | Value |
---|---|
State | Solid |
Melting Point | 122–124 °C |
Water Solubility | 0.575 mg/mL |
LogP (octanol-water partition) | 3.32 |
pKa (strongest basic) | 8.69 |
Polar Surface Area | 29.54 Ų |
These properties influence its bioavailability and pharmacokinetic profile, making it suitable for therapeutic applications .
Ethoheptazine has been explored for various scientific uses primarily related to pain management:
Research continues into optimizing its use and understanding its full therapeutic potential within clinical settings .
Ethoheptazine (C₁₆H₂₃NO₂) is characterized by a phenazepane backbone (a saturated seven-membered heterocycle with nitrogen at position 1) with critical substituents:
Its hydrochloride and citrate salts (CAS 5982-61-6 and 700-56-7, respectively) improved water solubility for oral formulations. The compound’s planar phenyl ring and basic tertiary amine (predicted pKa ~8.7) facilitate blood-brain barrier penetration and receptor binding. Spectroscopic analyses reveal characteristic carbonyl stretching at ~1730 cm⁻¹ (ester) and aromatic C-H bends near 700 cm⁻¹ [4] [7] [9].
Table 1: Key Chemical Properties of Ethoheptazine
Property | Value/Descriptor |
---|---|
Molecular Formula | C₁₆H₂₃NO₂ |
Molar Mass | 261.36 g/mol |
Salt Forms | Hydrochloride, Citrate |
CAS Registry (Free Base) | 77-15-6 |
Key Functional Groups | Tertiary amine, Ester, Phenyl |
LogP (Predicted) | 2.9–3.3 |
Water Solubility | 0.575 mg/mL (Free base) |
Structurally, ethoheptazine belongs to the phenylpiperidine-derived analgesics but diverges through ring expansion to azepane. This places it within the broader phenazine derivatives, though unlike natural phenazines (e.g., pyocyanin), it lacks redox-active quinone moieties and is fully synthetic [5] [8].
Ethoheptazine is pharmacologically classified as a centrally acting mu-opioid receptor (MOP) agonist. It binds preferentially to MOP receptors in the brain and spinal cord, inhibiting nociceptive signal transmission via:
Compared to classical opioids like morphine, ethoheptazine exhibited lower analgesic potency in clinical studies. It was typically prescribed for mild-to-moderate pain (e.g., postoperative dental pain), often formulated with aspirin (e.g., Zactirin) for additive effects [6] [7]. Its weak efficacy and absence of respiratory depression studies limited its use in severe pain. Unlike partial agonists (e.g., buprenorphine) or antagonists (e.g., naloxone), ethoheptazine functioned as a full agonist but with ceiling effects due to low intrinsic activity [4] [10].
Table 2: Pharmacological Positioning Among Opioid Classes
Opioid Class | Prototype Agents | Ethoheptazine’s Position |
---|---|---|
Natural Alkaloids | Morphine, Codeine | Structurally distinct |
Semi-synthetic | Oxycodone, Hydromorphone | No shared core scaffold |
Synthetic Phenylpiperidines | Meperidine, Fentanyl | Analogous ester group; larger ring size |
Synthetic Phenazepanes | Proheptazine | Closest structural relative |
Ethoheptazine emerged from 1950s pharmaceutical research targeting non-morphinan analgesics. Chemists modified phenazine antibiotics (e.g., iodinin) by:
This yielded the phenazepane scaffold—azepines with N-methyl and C4-phenyl substitutions. Ethoheptazine (Wy-401) was developed alongside proheptazine, sharing its core but differing in ester groups. Early studies touted ethoheptazine-aspirin combinations as effective for oral surgery pain [6]. However, clinical trials revealed weaker efficacy than morphine and no significant advantage over codeine. By the 1980s, ethoheptazine was discontinued in the US due to:
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7